

# Technical Monograph: 2'-(Allyloxy)-6'-hydroxyacetophenone

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## Compound of Interest

Compound Name: 2'-(Allyloxy)-6'-hydroxyacetophenone

CAS No.: 23226-84-8

Cat. No.: B1333362

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A Pivotal Intermediate for Prenylated Flavonoid Scaffolds

## Executive Summary

This technical guide analyzes **2'-(allyloxy)-6'-hydroxyacetophenone**, a critical desymmetrized intermediate in the synthesis of bioactive flavonoids, specifically prenylated chalcones and chromones. Its structural uniqueness lies in the coexistence of a chelated hydroxyl group and a reactive allyloxy ether on an acetophenone core. This duality allows for orthogonal functionalization: the hydroxyl group facilitates Claisen-Schmidt condensations, while the allyloxy moiety serves as a latent C-alkyl group via the Claisen rearrangement. This guide details its nomenclature, synthesis, mechanistic utility, and characterization.

## Structural Identity & Nomenclature

Precise nomenclature is essential for database indexing and regulatory compliance in drug development.

## IUPAC Designation

While often referred to by its trivial name based on the acetophenone parent, the rigorous IUPAC name follows the hierarchy of functional groups (Ketone > Alcohol > Ether).

- Systematic Name: 1-[2-Hydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one
- Parent Structure: Ethanone (Acetophenone)
- Locants: The phenyl ring is numbered to assign the lowest locants to substituents, with the acetyl group at position 1.
  - Position 2: Hydroxy group (-OH)[1]
  - Position 6: Allyloxy group (-OCH<sub>2</sub>CH=CH<sub>2</sub>)

## Physicochemical Properties

- Molecular Formula:

[2]

- Molecular Weight: 192.21 g/mol [3]
- Appearance: Pale yellow crystalline solid or oil (depending on purity/crystallization).
- Solubility: Soluble in organic solvents (DCM, EtOAc, Acetone); sparingly soluble in water.
- Key Feature: Strong intramolecular hydrogen bonding (IMHB) between the C2-OH and the carbonyl oxygen, which significantly influences its reactivity and spectral properties.

## Synthetic Pathways: The Desymmetrization Strategy

The synthesis of **2'-(allyloxy)-6'-hydroxyacetophenone** represents a classic "desymmetrization" of 2,6-dihydroxyacetophenone.

### The Challenge of Selectivity

The starting material, 2,6-dihydroxyacetophenone (2,6-DHAP), possesses a

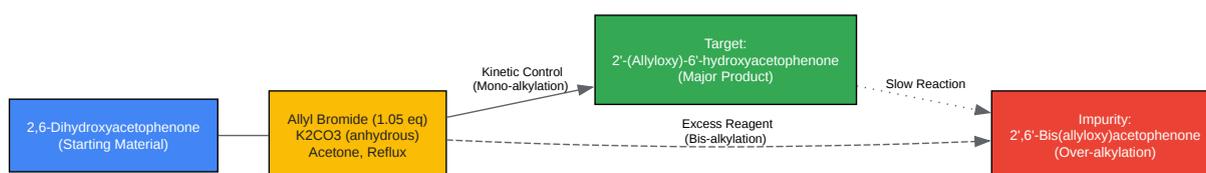
axis of symmetry. Both hydroxyl groups are chemically equivalent and hydrogen-bonded to the carbonyl. The objective is mono-O-alkylation.

- Risk: Over-alkylation to the bis-allyloxy product.

- Control Mechanism: Once the first allyl group is introduced, the symmetry is broken. The remaining hydroxyl group becomes more strongly hydrogen-bonded to the carbonyl (chelated) and sterically shielded, reducing its nucleophilicity compared to the initial diol state. This kinetic difference allows for high selectivity if stoichiometry is strictly controlled.

## Reaction Workflow (DOT Visualization)

The following diagram illustrates the synthetic logic and critical control points.



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Figure 1: Synthetic workflow for the mono-allylation of 2,6-dihydroxyacetophenone, highlighting the kinetic selectivity.

## Mechanistic Utility: The Claisen Rearrangement

The primary value of this molecule in drug discovery is its ability to undergo the Claisen Rearrangement. This [3,3]-sigmatropic rearrangement transforms the O-allyl ether into a C-allyl phenol, a structural motif ubiquitous in antiparasitic and anticancer natural products (e.g., prenylated flavonoids).

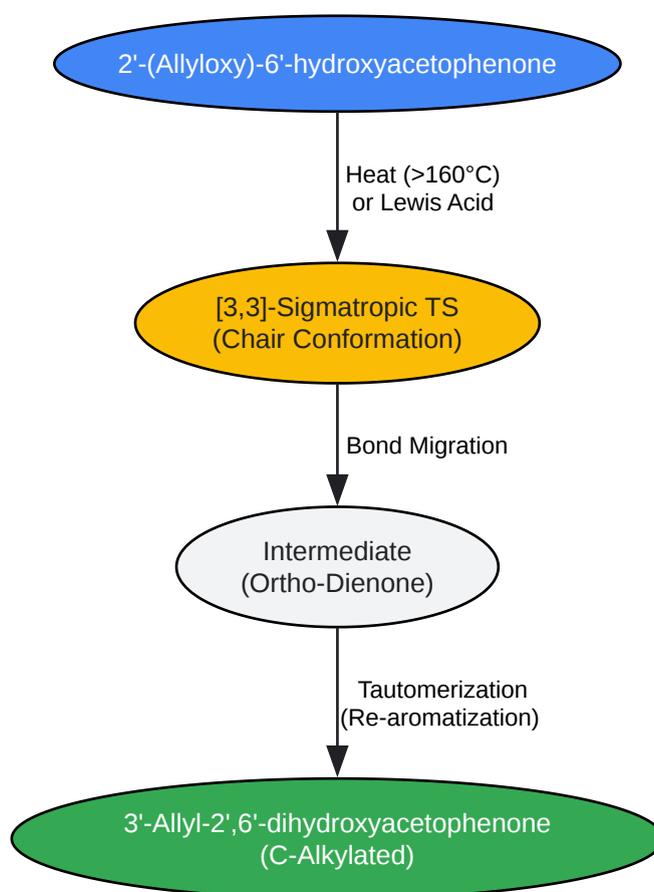
## Mechanism of Action

Upon heating (thermal induction, typically >160°C or microwave irradiation), the allyl group migrates from the oxygen at position 2' to the carbon at position 3'.

- Transition State: Ordered, six-membered chair-like transition state.
- Intermediate: Formation of a non-aromatic diene.

- Tautomerization: Rapid re-aromatization to restore the phenolic system.

Outcome: The product is 3'-allyl-2',6'-dihydroxyacetophenone. This restores the 2,6-dihydroxy motif but adds a lipophilic allyl chain, significantly altering the molecule's biological distribution properties.



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Figure 2: Mechanistic pathway of the Claisen Rearrangement, yielding the C-alkylated resorcinol derivative.

## Experimental Protocol

Objective: Synthesis of 1-[2-hydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one. Scale: 10 mmol basis.

## Reagents & Equipment[4]

- 2,6-Dihydroxyacetophenone (1.52 g, 10 mmol)
- Allyl bromide (1.27 g, 0.90 mL, 10.5 mmol)
- Potassium carbonate ( ), anhydrous (1.66 g, 12 mmol)
- Acetone (dry, 50 mL)
- Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

## Step-by-Step Methodology

- Preparation: In a 100 mL round-bottom flask, dissolve 2,6-dihydroxyacetophenone in dry acetone.
- Activation: Add anhydrous . Stir at room temperature for 15 minutes. The solution may turn yellow/orange due to phenoxide formation.
- Addition: Add allyl bromide dropwise via syringe over 5 minutes. Note: Slow addition prevents local high concentrations that favor bis-alkylation.
- Reflux: Heat the mixture to reflux (approx. 60°C oil bath) for 4–6 hours.
- Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The product ( ) will appear above the starting material ( ). The bis-allylated impurity ( ) should be minimal.
- Workup:
  - Cool to room temperature.
  - Filter off the solid inorganic salts (

/KBr).

- Evaporate the filtrate under reduced pressure to yield a crude oil.
- Purification: Purify via flash column chromatography on silica gel, eluting with Hexane:EtOAc (95:5 to 90:10).
- Yield: Expected yield is 75–85%.

## Analytical Characterization

The identity of the molecule is validated by the distinct signals of the allyl group and the chelated hydroxyl proton.

## NMR Spectroscopy Data (Simulated/Consolidated)

Nucleus	Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment
$^1\text{H}$ NMR	13.20	Singlet (s)	1H	OH (C2, Chelated)
7.30	Triplet (t)	1H	Ar-H (C4)	
6.55	Doublet (d)	1H	Ar-H (C3)	
6.38	Doublet (d)	1H	Ar-H (C5)	
6.05	Multiplet (m)	1H	-OCH <sub>2</sub> -CH=CH <sub>2</sub>	
5.45	Doublet of Doublets (dd)	1H	-OCH <sub>2</sub> -CH=CH <sub>2</sub> (trans)	
5.32	Doublet of Doublets (dd)	1H	-OCH <sub>2</sub> -CH=CH <sub>2</sub> (cis)	
4.60	Doublet (d)	2H	-OCH <sub>2</sub> -CH=CH <sub>2</sub>	
2.65	Singlet (s)	3H	-COCH <sub>3</sub> (Acetyl)	
$^{13}\text{C}$ NMR	203.5	C=O[4][5] (Ketone)		
164.8	C-OH (C2)			
160.2	C-O-Allyl (C6)			
132.5	-CH= (Allyl)			
118.0	=CH <sub>2</sub> (Allyl)			

## Interpretation

- 13.20 ppm (OH): The extreme downfield shift confirms the presence of the intramolecular hydrogen bond, proving the phenol is ortho to the carbonyl.
- 4.60, 6.05 ppm (Allyl): Characteristic pattern for an O-allyl ether. If the Claisen rearrangement had occurred, the -OCH<sub>2</sub>- doublet at 4.60 would disappear, replaced by a -

CH<sub>2</sub>- doublet at a higher field (~3.3 ppm).

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